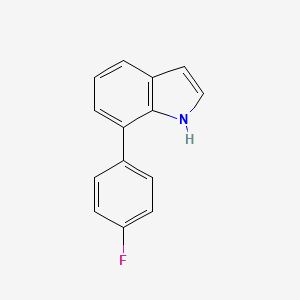

7-(4-fluorophenyl)-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Materials Science

The indole scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic chemistry. researchgate.netsemanticscholar.org Its prevalence in a vast array of natural products, pharmaceuticals, and advanced materials underscores its profound importance. researchgate.netsemanticscholar.org In organic synthesis, the indole moiety serves as a versatile building block for the construction of complex molecules. researchgate.netnumberanalytics.com Its electron-rich nature makes it highly reactive in electrophilic substitution reactions, enabling a wide range of chemical transformations. creative-proteomics.comirjmets.com This reactivity, coupled with the ability to functionalize the ring at various positions, provides chemists with a powerful tool for creating diverse molecular architectures. semanticscholar.org

The significance of indoles extends into the realm of materials science. Indole-based compounds are integral to the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The tunable electronic properties of the indole ring system, which can be modified through substitution, allow for the design of materials with specific optical and conductive characteristics. For instance, polymers derived from fluorinated indoles have demonstrated conductivity and blue light emission, suggesting their potential in electronic displays and semiconductor applications. ossila.com

Rationale for Fluorine Substitution in Indole Systems

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's properties. tandfonline.com Fluorine, being the most electronegative element, can profoundly alter the electronic distribution within a molecule. tandfonline.com This can impact key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.comontosight.ai

In the context of indole systems, fluorination can lead to several advantageous effects. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond. tandfonline.com Furthermore, the introduction of fluorine can increase a compound's binding affinity to target proteins through various interactions. tandfonline.com The "fluorine walk," a medicinal chemistry strategy involving the systematic substitution of hydrogen with fluorine, has proven successful in optimizing the pharmacological activity and physicochemical properties of indole-based compounds. nih.gov For example, fluorination of the indole core has been shown to be a viable strategy for improving the properties of gene carriers. rsc.org The unique properties of fluorinated organic compounds make them valuable in pharmaceutical and materials chemistry, driving the development of new synthetic methods to introduce fluorine into organic structures. chemistryviews.org

Structure

3D Structure

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

7-(4-fluorophenyl)-1H-indole |

InChI |

InChI=1S/C14H10FN/c15-12-6-4-10(5-7-12)13-3-1-2-11-8-9-16-14(11)13/h1-9,16H |

InChI Key |

NJPOTRCQJRBMIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)NC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Transformations of 7 4 Fluorophenyl 1h Indole Derivatives

Regioselective Functionalization of the Indole (B1671886) Core

The inherent reactivity of the C2 and C3 positions of the indole ring often presents a challenge for functionalization at other sites. nih.govmdpi.com Consequently, developing methods for the selective modification of the benzene (B151609) portion of the indole core, particularly at the C7 position, has been a significant area of research. nih.govrsc.org

C-H Activation and Functionalization at the Indole Ring

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. rsc.orgnih.gov This approach has been successfully applied to the indole skeleton to achieve site-selective modifications. rsc.org

While ortho-C-H activation, guided by a directing group, is a well-established strategy, achieving functionalization at more distant positions (meta and para) has been a more formidable challenge. acs.org Nevertheless, strategies have been developed to achieve distal C-H activation in aromatic systems, including indole derivatives. These methods often rely on specifically designed templates or directing groups that position the catalyst at a remote C-H bond. acs.org

Rhodium catalysts have proven to be particularly effective in mediating the C-H activation of 7-arylindoles. bohrium.comacs.org The intrinsic N-H bond of the indole can act as a directing group, facilitating the ortho-C-H activation of the 7-aryl substituent. sci-hub.se This strategy has been employed in various transformations, including amination and annulation reactions.

For instance, the rhodium-catalyzed C-H amination of 7-aryl-1H-indoles with free amines provides access to 7-(2-amino)phenylindoles, which are valuable building blocks for fused polycyclic frameworks. sci-hub.se The reaction demonstrates good regioselectivity, with amination occurring exclusively at the less sterically hindered ortho-position of the 7-aryl group. sci-hub.se A variety of 7-phenyl-1H-indoles, including those with electron-donating and electron-withdrawing substituents, undergo this transformation successfully. sci-hub.se

| Substrate | Amine | Product | Yield (%) |

| 7-phenyl-1H-indole | Morpholine | 7-(2-morpholinophenyl)-1H-indole | 85 |

| 7-(4-methoxyphenyl)-1H-indole | Morpholine | 7-(2-morpholino-4-methoxyphenyl)-1H-indole | 82 |

| 7-(4-chlorophenyl)-1H-indole | Morpholine | 7-(2-morpholino-4-chlorophenyl)-1H-indole | 78 |

| 7-(m-tolyl)-1H-indole | Morpholine | 7-(2-morpholino-6-methylphenyl)-1H-indole | 75 |

| Data sourced from a study on rhodium-catalyzed C-H amination of 7-arylindoles. sci-hub.se |

Furthermore, rhodium catalysis enables the synthesis of seven-membered azepino[3,2,1-hi]indoles from 7-arylindoles through a one-pot regioselective C–H activation and intramolecular amidation with diazomalonates. bohrium.comacs.org This method tolerates a wide array of functional groups on both the indole and the 7-aryl ring. bohrium.comacs.org

Rhodium-catalyzed oxidative annulation reactions of 7-arylindoles with alkenes or alkynes provide efficient routes to complex fused heterocyclic systems. nih.govmdpi.comresearchgate.net These reactions often utilize the N-H bond of the indole as an internal directing group to facilitate C-H activation on the 7-aryl ring, followed by annulation with the coupling partner.

Using molecular oxygen as the sole oxidant, rhodium catalysts can effect the oxidative annulation of 7-phenyl-1H-indoles with acrylates to form pyrrolo[3,2,1-de]phenanthridine derivatives. nih.gov This aerobic process, enhanced by the presence of a quaternary ammonium (B1175870) salt, represents a green and efficient synthetic method. nih.govmdpi.comresearchgate.net

| 7-Arylindole | Alkene/Alkyne | Product | Yield (%) |

| 7-phenyl-1H-indole | Ethyl acrylate | Ethyl 4,5-dihydropyrrolo[3,2,1-de]phenanthridine-6-carboxylate | 75 |

| 7-(4-methylphenyl)-1H-indole | Ethyl acrylate | Ethyl 2-methyl-4,5-dihydropyrrolo[3,2,1-de]phenanthridine-6-carboxylate | 72 |

| 7-(4-fluorophenyl)-1H-indole | Diphenylacetylene | 5,6-diphenylindolo[2,1-a]isoquinoline | 81 |

| Data represents findings from studies on rhodium-catalyzed oxidative annulation. nih.govmdpi.com |

The integration of transition-metal catalysis with electrochemistry offers a sustainable and powerful platform for C-H functionalization, obviating the need for chemical oxidants. chinesechemsoc.orgresearchgate.net Rhodaelectro-catalyzed [5 + 2] N-H/C-H oxidative annulation of 7-arylindoles with alkynes has been developed for the synthesis of seven-membered azepino[3,2,1-hi]indoles. chinesechemsoc.orgchinesechemsoc.org In this process, electricity serves as the sole oxidant, and the reaction can be scaled up using flow-electrocatalysis. chinesechemsoc.orgchinesechemsoc.org This method highlights the potential of electrochemistry in constructing complex molecular architectures under environmentally benign conditions. chinesechemsoc.orgresearchgate.net

| 7-Arylindole | Alkyne | Product | Yield (%) |

| 7-phenyl-1H-indole-3-carbaldehyde | Diphenylacetylene | 4,5-diphenylazepino[3,2,1-hi]indole-7-carbaldehyde | 92 |

| This compound-3-carbaldehyde | Diphenylacetylene | 2-fluoro-4,5-diphenylazepino[3,2,1-hi]indole-7-carbaldehyde | 85 |

| 7-phenyl-1H-indole-3-carbaldehyde | 1-phenyl-1-propyne | 4-methyl-5-phenylazepino[3,2,1-hi]indole-7-carbaldehyde | 78 |

| Data from a study on rhodaelectro-catalyzed C-H/N-H annulation. chinesechemsoc.org |

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The outcome of EAS on a substituted indole, such as this compound, is governed by the directing effects of the existing substituents. The indole ring itself is an electron-rich system, prone to electrophilic attack. sci-hub.st

The phenyl group at the 7-position and the fluorine atom on that phenyl ring influence the regioselectivity of EAS reactions. The indole nitrogen is a powerful activating group, directing electrophiles primarily to the C3 position. If the C3 position is blocked, substitution may occur at other positions on the pyrrole (B145914) ring or on the benzene ring. The 7-phenyl substituent, being an aryl group, is generally activating and directs incoming electrophiles to the ortho and para positions of the benzene ring of the indole. However, the inherent reactivity of the C3 position often dominates.

The fluorine atom on the 7-phenyl group is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director because of resonance electron donation. masterorganicchemistry.com This can influence the reactivity of the 7-phenyl ring itself towards further substitution.

Cyclization Reactions Involving the 7-Position

The 7-position of the indole nucleus in 7-arylindoles serves as a key anchor point for the construction of fused polycyclic systems through intramolecular cyclization reactions. These transformations are pivotal in synthesizing complex molecular architectures, often found in natural products and pharmaceutically active compounds.

One notable example involves the (4+3) cycloaddition reaction of 2-vinylindoles. acs.org For instance, ethyl (E)-2-(4-fluorostyryl)-1H-indole-1-carboxylate can react with in-situ generated oxyallyl cations from α-bromoketones to yield complex cyclohepta[b]indole scaffolds. acs.org This reaction proceeds under mild, catalyst-free conditions to produce polycyclic structures with high diastereoselectivity. acs.org

Furthermore, intramolecular Friedel-Crafts epoxide–arene cyclization (IFCEAC) presents another powerful strategy. tezu.ernet.in This method involves the ring-opening of a tethered epoxide by the electron-rich indole ring. By tethering an epoxide to the indole nitrogen, subsequent acid-mediated cyclization can occur at the C7-position, leading to the formation of 1,7-fused indole frameworks such as pyrrolo[3,2,1-ij]quinolines. tezu.ernet.in The success and regioselectivity of this cyclization are highly dependent on the length of the tether and the substituents on the epoxide ring. tezu.ernet.in

Rhodium-catalyzed oxidative annulation of 7-arylindoles with alkenes or alkynes provides a direct route to fused systems. nih.gov For example, the reaction of 7-phenyl-1H-indoles with ethyl acrylate, in the presence of a rhodium catalyst and a quaternary ammonium salt, leads to the formation of pyrrolo[3,2,1-de]phenanthridine derivatives. This transformation proceeds via ortho-C-H olefination followed by an intramolecular aza-Michael reaction. nih.gov

Table 1: Examples of Cyclization Reactions at the 7-Position

| Reactant Type | Reaction Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Vinylindole derivative | α-Bromoketone (Oxyallyl cation precursor) | Base, Perfluorinated solvent | Cyclohepta[b]indole | acs.org |

| Indolyl-N-tethered epoxide | - (Intramolecular) | Lewis/Brønsted Acid (e.g., HFIP) | 1,7-Fused Indole (e.g., Pyrrolo[3,2,1-ij]quinoline) | tezu.ernet.in |

| 7-Aryl-1H-indole | Alkene/Alkyne | Rhodium catalyst, Quaternary ammonium salt, O2 | Fused polycyclic indole (e.g., Pyrrolo[3,2,1-de]phenanthridine) | nih.gov |

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group attached at the C7-position of the indole ring introduces its own set of reactive possibilities, primarily centered around the fluorine atom and the ortho C-H bonds of the phenyl ring.

Nucleophilic Aromatic Substitution on Fluorine

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reaction is a cornerstone of synthetic chemistry for modifying aryl fluorides. masterorganicchemistry.com The reactivity of the C-F bond is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com In the context of this compound, the indole moiety itself can influence the electronic nature of the phenyl ring.

While direct examples on this compound are not prevalent in the provided search results, the general principles of SNA_r apply. Nucleophiles such as amines, thiols, or alkoxides can displace the fluoride (B91410) ion, allowing for the introduction of a wide variety of functional groups. researchgate.net The reaction typically requires forcing conditions (heat, strong base) unless the ring is sufficiently activated by other electron-withdrawing substituents. masterorganicchemistry.comresearchgate.net The order of reactivity for halogens in SNA_r is F > Cl > Br > I, which is opposite to that of SN1/SN2 reactions, because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Ortho-C-H Functionalization of the Phenyl Ring

The C-H bonds ortho to the indole substituent on the phenyl ring can be selectively functionalized using transition metal-catalyzed C-H activation strategies. The indole nucleus can act as a directing group, guiding a metal catalyst to the adjacent C-H bonds.

Rhodium-catalyzed oxidative annulation is a prime example where the indole's N-H bond directs the rhodium catalyst to activate an ortho C-H bond on the 7-phenyl substituent. nih.gov This initial C-H activation is the first step in a cascade that leads to fused heterocyclic systems when reacted with coupling partners like alkenes or alkynes. nih.gov Similarly, palladium-catalyzed reactions are widely used for C-H functionalization. nih.gov By employing a suitable directing group on the indole nitrogen, such as a pivaloyl or phosphine (B1218219) oxide group, regioselective C-H arylation at the C7 position of the indole ring itself can be achieved. nih.gov This principle can be extended to functionalize the ortho-position of the 7-phenyl group, although specific examples for this compound were not detailed in the search results. The choice of catalyst, ligand, and oxidant is crucial for achieving high regioselectivity and yield. nih.govrsc.org

General Reactivity of Indole Derivatives

Beyond the specific reactivities at the C7-aryl junction, this compound is subject to reactions common to the indole scaffold in general.

Oxidation and Reduction Reactions

The indole ring system can undergo both oxidation and reduction, leading to a variety of important structural motifs.

Oxidation: Indoles can be oxidized to form oxindole (B195798) derivatives. evitachem.com Common oxidizing agents for this transformation include meta-chloroperbenzoic acid (m-CPBA) or chromium-based reagents like CrO3. ucr.edu The oxidation typically occurs at the C2 and C3 positions of the indole ring. For instance, unprotected indoles can be selectively converted to 3-chloro-2-oxindoles or 3,3-dichloro-2-oxindoles using sulfuryl chlorofluoride by simply changing the solvent. organic-chemistry.org

Reduction: Reduction of the indole ring typically yields indoline (B122111) (2,3-dihydroindole) derivatives. smolecule.com This can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon is a common method. smolecule.com Another powerful reducing agent is sodium borohydride (B1222165) in the presence of an acid, or more potent hydride reagents like lithium aluminum hydride (LiAlH4). evitachem.comlibretexts.org These reductions saturate the C2-C3 double bond of the pyrrole ring portion of the indole.

Table 2: General Oxidation and Reduction of Indole Derivatives

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Oxidation | m-CPBA, CrO3, PCC | Oxindole | evitachem.comucr.edu |

| Oxidation | Sulfuryl chlorofluoride | 3-Chloro-2-oxindole | organic-chemistry.org |

| Reduction | H2, Pd/C | Indoline | smolecule.com |

| Reduction | NaBH4, Acid or LiAlH4 | Indoline | evitachem.comlibretexts.org |

Amine-Adduct Formation and Rearrangements

The indole nucleus can react with various species to form adducts, which may then undergo subsequent rearrangements to yield complex heterocyclic structures. The reaction of indoles with aldehydes or ketones can lead to the formation of adducts, and interactions with amines are also well-documented, often as part of multicomponent reactions. semanticscholar.orgnih.gov

A notable example of rearrangement involves the reaction of 3-aminoquinoline-2,4-diones with isocyanic acid. mdpi.com While not directly involving this compound, this illustrates the types of complex molecular rearrangements that can be triggered from functionalized heterocyclic systems. The initial adduct undergoes a series of transformations, including retro-Claisen condensation, to form spiro-linked hydantoin (B18101) derivatives. mdpi.com The reaction of certain indole derivatives with secondary amines like diallylamine (B93489) can also lead to initial adduct formation followed by ene cyclization and other pericyclic reactions, resulting in tetracyclic products. acs.org These types of reactions highlight the potential for this compound to serve as a precursor for generating diverse and complex molecular scaffolds through carefully orchestrated reaction sequences.

Mechanistic Investigations in the Synthesis and Transformations of 7 4 Fluorophenyl 1h Indole

Elucidation of Reaction Pathways

The formation and subsequent functionalization of 7-(4-fluorophenyl)-1H-indole can proceed through several distinct mechanistic pathways. These pathways are often dictated by the choice of catalyst, reagents, and reaction conditions, leading to a diverse range of possible transformations.

Benzyne (B1209423) Intermediates in Indole (B1671886) Formation

The generation of aryne intermediates, such as benzyne, offers a powerful strategy for the construction of the indole nucleus. researchgate.net In the context of this compound synthesis, a benzyne intermediate can be formed, which then undergoes a cycloaddition reaction. For instance, the reaction of a substituted phenyl precursor bearing a leaving group and a directing group can lead to the formation of a benzyne. This highly reactive intermediate can then be trapped by a suitable nitrogen-containing component to construct the pyrrole (B145914) ring of the indole system. researchgate.netthieme-connect.com

One proposed pathway involves the generation of a benzyne from an ortho-lithiated aryl halide. This intermediate then reacts with a vinyl or aryl lithium compound in an intramolecular fashion to form the indole scaffold. researchgate.net Another approach involves the reaction of benzyne with an oxazole, leading to a cascade of reactions including a [4+2] cycloaddition and a retro-Diels-Alder reaction to form an isobenzofuran (B1246724) intermediate, which can then react further to produce complex polycyclic structures. thieme-connect.com The use of modern techniques allows for the generation of benzynes under mild conditions, expanding the scope of this methodology in organic synthesis. masterorganicchemistry.com

Concerted Metalation-Deprotonation (CMD) Mechanisms in C-H Activation

Concerted metalation-deprotonation (CMD) is a key mechanism in transition-metal-catalyzed C-H activation reactions. wikipedia.org This pathway involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously, often facilitated by a base such as a carboxylate. wikipedia.orgnsf.gov This mechanism is particularly relevant for the functionalization of the indole core.

In the case of indoles, palladium-catalyzed C-H activation often proceeds via a CMD mechanism. nih.gov Both experimental and computational studies suggest that the palladation of indoles and simple arenes can occur through this pathway. nih.gov The acidity of the reaction medium can significantly influence the activity and regioselectivity of these cross-coupling reactions. nih.gov The CMD mechanism has been identified as the operative pathway even in acidic media, which is common for oxidative cross-coupling reactions. nih.gov The electrophilicity of the palladium catalyst and the nature of the directing group play crucial roles in determining the efficiency and selectivity of the C-H activation step. mdpi.com For instance, studies have shown that while a more electrophilic Pd catalyst leads to better coordination, it does not necessarily result in the lowest C-H activation energy barrier. mdpi.com

Table 1: Factors Influencing Concerted Metalation-Deprotonation (CMD) in Indole Functionalization

| Factor | Influence on CMD Pathway | Supporting Evidence |

|---|---|---|

| Catalyst Electrophilicity | Affects coordination with the directing group. mdpi.com | DFT studies show that more electrophilic Pd catalysts like Pd(OTf)₂ exhibit stronger coordination but not necessarily the lowest C-H activation barrier. mdpi.com |

| Reaction Medium Acidity | Correlates with the activity and regioselectivity of cross-coupling reactions. nih.gov | Experimental data indicates that adjusting the acidity can control the outcome of oxidative cross-coupling of N-alkylindoles. nih.gov |

| Directing Group | Guides the metal catalyst to a specific C-H bond, enabling regioselective functionalization. acs.orgnih.gov | The use of directing groups like N-P(O)tBu₂ and N-PtBu₂ allows for selective C-H functionalization at the C7, C6, C5, and C4 positions of the indole ring. nih.gov |

| Base | Facilitates the deprotonation step in the concerted process. wikipedia.org | Carboxylate bases like acetate (B1210297) are often required for C-H activation reactions proceeding through a CMD pathway. wikipedia.org |

Radical-Radical Pathways in Functionalization

Radical-based transformations provide an alternative and powerful approach for the functionalization of indoles. These reactions often proceed under mild conditions and can offer complementary selectivity to traditional ionic pathways. The generation of nitrogen-centered or carbon-centered radicals is a key step in these processes. nih.govbeilstein-journals.org

Photoredox catalysis has emerged as a versatile tool for generating radical intermediates. nih.gov For instance, a ruthenium photocatalyst can initiate the formation of an indole radical through a reductive quenching cycle. acs.org This radical can then react with various coupling partners. Control experiments often confirm the involvement of radical species, for example, by observing the inhibition of the reaction in the presence of radical scavengers like TEMPO. acs.org The functionalization of indoles can also be achieved through the generation of fluoroalkyl radicals from precursors like trifluoroalkyl iodides, leading to trifluoromethylation at the C2 or C3 position. nih.gov

C-H Activation-Induced C-C Activation

While C-H activation is a common strategy, some transformations involve a subsequent C-C bond activation. This tandem process can lead to the formation of complex molecular architectures. Although direct evidence for C-H activation-induced C-C activation specifically for this compound is not detailed in the provided results, the concept is a known mechanistic pathway in organic synthesis. Such a process would typically involve the initial formation of a metallacycle via C-H activation, which then undergoes a rearrangement or further reaction that leads to the cleavage of a C-C bond.

Hydrogen Autotransfer Mechanisms

Hydrogen autotransfer, also known as borrowing hydrogen, is an elegant and atom-economical strategy for C-C and C-N bond formation. rsc.org This process typically involves the use of a transition metal catalyst that facilitates the temporary removal of hydrogen from an alcohol to form a carbonyl intermediate, which then reacts with a nucleophile. The catalyst then returns the hydrogen to a subsequent intermediate. rsc.orgresearchgate.net

In the context of indole chemistry, hydrogen autotransfer mechanisms are employed for the alkylation of the indole ring, often at the C3 position. researchgate.net For example, the reaction of an indole with an alcohol in the presence of an iridium catalyst can proceed via a hydrogen borrowing mechanism. researchgate.net The catalyst first dehydrogenates the alcohol to an aldehyde, which then undergoes a condensation reaction with the indole. The resulting intermediate is then hydrogenated by the catalyst to yield the C3-alkylated indole. chemrxiv.org Metal-free versions of this reaction have also been developed, utilizing a base and an oxidant to achieve a similar transformation. chemrxiv.org

Role of Additives and Catalysts in Reaction Selectivity

The choice of catalysts and additives is paramount in controlling the selectivity of reactions involving this compound. catalysis.blog Additives can act as promoters, inhibitors, modifiers, or stabilizers, influencing the rate and outcome of a catalytic reaction. catalysis.blog

In palladium-catalyzed C-H functionalization, the ligand on the palladium catalyst and the nature of the base can dictate the regioselectivity. mdpi.com For example, the use of different acids as additives can promote C-H functionalization, with trifluoroacetic acid (TFA) often showing a significant activating effect. mdpi.com In some cases, the addition of a silver salt like AgOAc can switch the selectivity of a reaction. acs.org

The catalyst itself plays the most critical role. For instance, in the coupling of indoles with alkynes, a gold(I) catalyst can promote the formation of vinylindoles, while a silver catalyst like AgOTf can lead to the formation of spirocycles. acs.org Similarly, in C-H activation, rhodium and iridium catalysts are often used to direct functionalization to specific positions of the indole ring, guided by a directing group. acs.orgnsf.gov Noncovalent interactions between the catalyst and the substrate can also play a crucial role in directing selectivity. researchgate.net

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of the synthesis and reactions of this compound, deuterium (B1214612) labeling experiments and the use of labeled precursors have been instrumental in clarifying the nature of key mechanistic steps, such as C-H activation and the roles of various reagents.

Deuterium insertion experiments are pivotal in determining whether a C-H bond is reversibly cleaved during a catalytic cycle. In reactions involving the C7-functionalization of indoles, such as rhodium-catalyzed alkenylation, significant hydrogen-deuterium (H/D) scrambling at the C7-position has been observed when the reaction is conducted in the presence of an isotopically labeled solvent like deuterated trifluoroethanol (TFE-d1). goettingen-research-online.de This observation is a strong indicator of a reversible C-H activation step. goettingen-research-online.de Although specific data for this compound is not extensively documented, analogous studies on related indole substrates provide a clear mechanistic framework.

For instance, in a study on the rhodium-catalyzed C7-alkenylation of N-pivaloylindole, performing the reaction in TFE-d1 led to substantial deuterium incorporation at the C7-position of the unreacted starting material. This suggests that the initial C-H activation to form a rhodacycle intermediate is a reversible process. goettingen-research-online.de

Table 1: Hypothetical Deuterium Insertion in C7-Arylation of an Indole Substrate This table is based on findings from analogous systems and illustrates the expected outcome for this compound.

| Entry | Substrate | Deuterium Source | Observation | Mechanistic Implication |

|---|---|---|---|---|

| 1 | N-protected Indole | CD3OD | Deuterium incorporation at C7 of recovered starting material | Reversible C-H activation at the C7 position |

Furthermore, kinetic isotope effect (KIE) experiments, which compare the reaction rates of a deuterated and a non-deuterated substrate, offer quantitative insights. In palladium-catalyzed C(sp³)–H bond activation for the synthesis of indolines, an intramolecular competition experiment revealed a KIE of 7, while a parallel study showed a KIE of 2.1. nih.gov Such values strongly indicate that the C-H bond cleavage is involved in the rate-determining step of the reaction. nih.gov

The use of isotopically labeled precursors is another powerful strategy to unravel reaction mechanisms. In the context of the Suzuki-Miyaura coupling, a common method for synthesizing 7-arylindoles, deuterium-labeling experiments have been crucial in understanding the transmetalation step. These studies have demonstrated that the transmetalation of the aryl group from the organoboron reagent to the palladium center proceeds with retention of stereochemistry. libretexts.org

For the synthesis of this compound from a C7-haloindole and 4-fluorophenylboronic acid, this principle implies a predictable transfer of the 4-fluorophenyl group. While direct isotopic labeling studies on this compound itself are sparse in the literature, the wealth of data from general studies on the Suzuki-Miyaura reaction provides a solid foundation for its mechanistic understanding. libretexts.org

Table 2: Use of Labeled Precursors in a Model Suzuki-Miyaura Coupling This table illustrates the general principle of using labeled precursors in Suzuki-Miyaura reactions, which is applicable to the synthesis of this compound.

| Labeled Precursor | Reaction Type | Observation | Mechanistic Insight |

|---|---|---|---|

| Deuterium-labeled vinyl boronic acid | Suzuki-Miyaura Coupling | Retention of stereochemistry in the coupled product | Confirms the stereospecificity of the transmetalation step |

Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for analyzing the transition states of complex organometallic reactions. Such analyses provide detailed energetic profiles of reaction pathways, helping to rationalize observed regioselectivity and reactivity in the synthesis of molecules like this compound.

In the palladium-catalyzed oxidative arylation of indoles, computational studies have been employed to compare the energetics of different mechanistic pathways. For example, in the coupling of N-(phenylsulfonyl)indole with 4-fluorophenylboronic acid, DFT calculations revealed that the observed switch in regioselectivity from C2 to C3 upon the addition of a ligand is due to a change in the dominant reaction mechanism. nsf.gov In the absence of a ligand, a Heck-type pathway with a lower activation barrier for C2-arylation is favored. nsf.gov Conversely, in the presence of a chelating ligand, a C-H activation pathway leading to C3-arylation becomes energetically more accessible. nsf.gov

Table 3: Comparative DFT Analysis of Reaction Pathways in Indole Arylation This data is derived from studies on N-protected indoles and illustrates the principles of transition state analysis.

| Reaction Pathway | Ligand | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Heck-type (at C2) | None | Lower Barrier | C2-Arylation |

| C-H Activation (at C3) | None | Higher Barrier | - |

| Heck-type (at C2) | Present | Higher Barrier | - |

| C-H Activation (at C3) | Present | Lower Barrier | C3-Arylation |

For the synthesis of this compound, similar computational analyses would be invaluable in optimizing reaction conditions and understanding the role of ligands and bases in promoting the desired C7-arylation. The formation of a five-membered palladacycle via C-H activation at the C7 position, directed by a suitable group on the indole nitrogen, is generally favored over a four-membered ring at the C2 position, a preference that can be quantified through transition state analysis. nih.gov

Compound Index

Spectroscopic and Advanced Structural Elucidation of 7 4 Fluorophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 7-(4-fluorophenyl)-1H-indole provides critical information regarding the number of distinct protons, their chemical environment, and their proximity to neighboring protons. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region of the spectrum. The protons on the indole ring and the 4-fluorophenyl ring exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) that allow for their precise assignment.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the indole and fluorophenyl rings are influenced by their hybridization and the electronic effects of the substituents. The carbon atom attached to the fluorine atom exhibits a characteristic large one-bond coupling constant (¹JCF), which is a definitive feature in the ¹³C NMR spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.5 - 11.5 | br s | - | 1H | N-H (Indole) |

| 7.6 - 7.7 | d | ~8.0 | 1H | H-4 |

| 7.5 - 7.6 | dd | ~8.5, 7.0 | 2H | H-2', H-6' |

| 7.2 - 7.3 | t | ~7.5 | 1H | H-2 |

| 7.1 - 7.2 | t | ~8.5 | 2H | H-3', H-5' |

| 7.0 - 7.1 | t | ~7.5 | 1H | H-5 |

| 6.9 - 7.0 | d | ~7.0 | 1H | H-6 |

| 6.5 - 6.6 | t | ~2.5 | 1H | H-3 |

Note: This table is a hypothetical representation based on known chemical shifts for similar structures. Actual experimental values may vary.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 (d, ¹JCF ≈ 245 Hz) | C-4' |

| 137.0 | C-7a |

| 135.5 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| 130.0 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| 128.5 | C-7 |

| 124.0 | C-2 |

| 122.5 | C-3a |

| 121.0 | C-6 |

| 120.0 | C-4 |

| 118.0 | C-5 |

| 115.5 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |

| 103.0 | C-3 |

Note: This table is a hypothetical representation based on known chemical shifts for similar structures. Actual experimental values may vary.

While ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously determining the molecular connectivity. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the bonding framework.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the ¹H-¹H spin systems within the indole and fluorophenyl rings, confirming the relative positions of the protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal to which it is bonded, allowing for the definitive assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for establishing the connectivity between different spin systems and for identifying quaternary (non-protonated) carbons. For this compound, HMBC correlations between the protons of one ring and the carbons of the other would definitively confirm the C-7 to C-1' bond.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a characteristic fingerprint of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrational modes of its functional groups.

N-H Stretch: A prominent, often broad, absorption band is expected in the region of 3350-3450 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indole ring.

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic rings.

C=C Aromatic Ring Stretching: Multiple sharp bands in the 1450-1620 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the indole and phenyl aromatic rings.

C-F Stretch: A strong absorption band, typically found in the 1150-1250 cm⁻¹ range, is indicative of the C-F stretching vibration of the fluorophenyl group.

C-N Stretch: The stretching vibration of the C-N bond in the indole ring usually appears in the 1200-1350 cm⁻¹ region.

Out-of-Plane C-H Bending: The region below 900 cm⁻¹ contains bands related to the out-of-plane C-H bending vibrations, which can provide information about the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Medium-Strong, Broad | N-H Stretch | Indole N-H |

| 3150-3050 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| 1250-1150 | Strong | C-F Stretch | Aryl-F |

| 1350-1200 | Medium | C-N Stretch | Indole C-N |

| 900-700 | Medium-Strong | C-H Bending (out-of-plane) | Aromatic Rings |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₁₄H₁₀FN), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The experimentally measured mass is compared to the calculated theoretical mass to confirm the elemental composition.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀FN |

| Calculated Exact Mass [M+H]⁺ | 212.0870 |

| Measured Exact Mass [M+H]⁺ | To be determined experimentally |

| Mass Error | Calculated as ppm difference |

This precise measurement is a final, crucial piece of evidence in the structural confirmation of the compound, ensuring that the assigned structure corresponds to the correct elemental formula.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

For this compound, the fragmentation pathways can be predicted based on the principles of mass spectrometry and the known fragmentation behavior of related indole derivatives. The initial protonation is likely to occur at the indole nitrogen or on the phenyl ring. Subsequent fragmentation would involve the cleavage of the weakest bonds.

Potential fragmentation pathways for the protonated molecule [M+H]⁺ could include:

Loss of the fluorophenyl group: Cleavage of the C-C bond between the indole and the fluorophenyl ring would result in a fragment corresponding to the indole moiety.

Fragmentation of the indole ring: The indole ring itself can undergo characteristic fragmentation, such as the loss of HCN.

Fission of the fluorophenyl ring: The fluorophenyl ring could also fragment, for instance, by losing a fluorine atom.

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the fragmentation pathways. It can affect the stability of the resulting carbocations and radical cations, thereby favoring certain fragmentation routes over others nih.gov. The specific fragmentation pattern would provide valuable information for confirming the structure of this compound and for distinguishing it from its isomers.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ - C6H4F | Loss of the fluorophenyl group |

| [M+H]⁺ - HCN | Loss of hydrogen cyanide from the indole ring |

| [M+H]⁺ - F | Loss of a fluorine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic molecules like this compound, the most significant electronic transitions are typically π → π* transitions.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. The ¹Lₑ band, appearing at shorter wavelengths, is generally more intense than the ¹Lₐ band at longer wavelengths nih.gov. These bands arise from π → π* electronic transitions within the indole chromophore. The precise wavelengths and intensities of these absorption bands are sensitive to the nature and position of substituents on the indole ring.

For this compound, the absorption spectrum is expected to be a composite of the electronic transitions of the indole and fluorophenyl chromophores. The interaction between these two aromatic systems will likely lead to shifts in the absorption maxima compared to the individual parent compounds.

Table 2: Typical UV Absorption Maxima for Indole Derivatives

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| ¹Lₐ | 270-290 | Longer wavelength, lower intensity band |

| ¹Lₑ | 210-230 | Shorter wavelength, higher intensity band |

The presence of the 4-fluorophenyl group at the 7-position of the indole ring is expected to influence the UV-Vis spectrum in several ways. The phenyl group itself extends the π-conjugated system, which generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

X-ray Diffraction (XRD) and Crystallography

A single-crystal XRD analysis of this compound would reveal the precise arrangement of atoms in the crystal lattice. Key structural parameters that can be determined include:

The planarity of the indole ring system.

The dihedral angle between the indole ring and the fluorophenyl ring, which describes the rotational orientation of the two rings relative to each other.

The bond lengths and angles within the molecule, which can provide insights into the electronic effects of the substituents.

The conformation of the molecule in the solid state is influenced by a balance of intramolecular steric effects and intermolecular packing forces.

Table 3: Key Structural Parameters from X-ray Diffraction

| Structural Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths and Angles | Precise intramolecular distances and angles. |

| Dihedral Angles | The rotational conformation of different parts of the molecule. |

Potential intermolecular interactions in the crystal lattice of this compound include:

N-H···π interactions: The indole N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the π-electron system of an adjacent indole or fluorophenyl ring.

C-H···π interactions: Aromatic C-H bonds can also participate in weak hydrogen bonding with the π-systems of neighboring molecules.

π-π stacking interactions: The aromatic indole and fluorophenyl rings can stack on top of each other, leading to attractive dispersion forces.

C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with C-H bonds of adjacent molecules.

The analysis of these intermolecular interactions provides a deeper understanding of the forces that govern the self-assembly of the molecules in the crystalline state.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique that measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation. This information provides direct insight into the electronic structure of the molecule, including the energies of its molecular orbitals.

The core-level photoelectron spectrum, obtained using X-ray radiation (XPS), provides information about the elemental composition and the chemical environment of each atom. The spectrum would show distinct peaks for the core electrons of carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s). The binding energies of these core electrons are sensitive to the local electronic environment. For instance, the C 1s spectrum would consist of multiple overlapping peaks corresponding to the different carbon atoms in the indole and fluorophenyl rings. The carbon atoms bonded to the electronegative nitrogen and fluorine atoms are expected to exhibit higher binding energies. Similarly, the N 1s and F 1s spectra will provide information about the chemical state of these heteroatoms.

A hypothetical representation of the core-level binding energies for this compound is presented in Table 1.

Table 1: Hypothetical Core-Level Binding Energies for this compound

| Atom | Orbital | Predicted Binding Energy (eV) |

|---|---|---|

| C | 1s (C-C/C-H in indole) | ~284.5 |

| C | 1s (C-N in indole) | ~285.8 |

| C | 1s (C-C in fluorophenyl) | ~284.8 |

| C | 1s (C-F in fluorophenyl) | ~287.0 |

| N | 1s | ~400.2 |

| F | 1s | ~689.5 |

The ionization energy (IE) is the minimum energy required to remove an electron from a molecule. The first ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For indole, the first IE is approximately 7.9 eV and corresponds to the ionization of a π-electron. acs.orgnih.gov The introduction of a 4-fluorophenyl substituent at the 7-position is expected to influence the ionization energies. The fluorophenyl group is generally electron-withdrawing, which would be expected to stabilize the molecular orbitals and thus increase the ionization energies.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict the ionization energies and the symmetry of the molecular orbitals. units.itnih.gov For this compound, the HOMO is likely to be a π-orbital delocalized over the indole ring, while the subsequent orbitals will have contributions from both the indole and fluorophenyl moieties. The relative ordering and energies of these orbitals determine the electronic properties of the molecule.

An illustrative table of the first few theoretical vertical ionization energies for this compound is provided in Table 2.

Table 2: Illustrative Theoretical Vertical Ionization Energies for this compound

| Molecular Orbital | Symmetry (Predicted) | Ionization Energy (eV) |

|---|---|---|

| HOMO | π | ~8.1 |

| HOMO-1 | π | ~8.7 |

| HOMO-2 | σ | ~9.5 |

| HOMO-3 | π | ~10.2 |

Other Advanced Characterization Techniques

Beyond photoelectron spectroscopy, other analytical techniques are crucial for a comprehensive understanding of a compound's physical and morphological properties.

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. particletechlabs.com For an organic molecule like this compound, a TGA thermogram would show the temperature at which the compound begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com DSC can detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would reveal its melting point and enthalpy of fusion, which are important indicators of purity and crystalline structure.

Table 3 presents hypothetical thermal analysis data for this compound.

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Value |

|---|---|---|

| TGA | Onset of Decomposition (Td) | > 300 °C |

| DSC | Melting Point (Tm) | 150 - 160 °C |

| DSC | Enthalpy of Fusion (ΔHf) | 25 - 35 J/g |

Electron microscopy techniques are used to obtain high-resolution images of the morphology and structure of materials. Scanning Electron Microscopy (SEM) provides images of the surface topography of a sample by scanning it with a focused beam of electrons. For a crystalline solid like this compound, SEM could reveal the crystal habit, particle size, and surface features.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultrathin specimen to form an image. TEM can provide information about the internal structure, crystallinity, and presence of any defects in the material. For this compound, TEM could be used to examine the crystal lattice and identify any nanoscale morphological features. The information obtained from these techniques is crucial for understanding the solid-state properties of the compound, which can impact its processability and performance in various applications.

Computational and Theoretical Investigations of 7 4 Fluorophenyl 1h Indole

Electronic Structure Theory

Electronic structure theory is the foundation for most computational investigations, describing the arrangement and energies of electrons within a molecule. These calculations are crucial for predicting a molecule's geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is based on the principle that the ground-state properties of a multi-electron system can be determined by its electron density, which is a function of only three spatial coordinates. nih.gov This approach is computationally more efficient than many other high-level methods while often providing a high degree of accuracy. researchgate.net

For a molecule such as 7-(4-fluorophenyl)-1H-indole, DFT calculations are typically employed to determine its most stable three-dimensional conformation through geometry optimization. researchgate.net This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The calculations often use hybrid functionals, like B3LYP, combined with a basis set such as 6-311G(d,p) or higher, to provide a reliable description of the molecular system. nih.govphyschemres.org

The outputs of DFT calculations are not limited to geometry. They also provide crucial thermodynamic parameters and electronic properties. While specific DFT data for this compound is not publicly available, the types of parameters that would be calculated are well-established.

Table 1: Parameters Typically Derived from DFT Calculations

| Parameter | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, defined by bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D structure of the molecule. |

| Total Energy | The sum of the electronic and nuclear repulsion energies for a given geometry. | Used to compare the relative stability of different conformers or isomers. |

| Thermodynamic Data | Includes enthalpy, entropy, and Gibbs free energy. | Predicts the spontaneity of reactions and the stability of the molecule at different temperatures. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in understanding electrostatic interactions and identifying charged regions. mdpi.com |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which informs the analysis performed using more specific electronic structure methods.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. These methods can be highly accurate but are often computationally intensive.

Electron Propagator Theory (EPT) is a specific ab initio approach used to directly calculate vertical electron binding energies, which correspond to ionization potentials and electron affinities. researchgate.net It provides a detailed picture of how electron correlation and orbital relaxation affect the energy required to remove or add an electron. For complex molecules like indole (B1671886) derivatives, EPT can be used to interpret experimental data from techniques like UV-photoelectron spectroscopy (UV-PES). nih.gov While methods like Outer Valence Green Function (OVGF) are common, more advanced EPT approaches can yield very accurate descriptions of valence shell electronic structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. acs.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions.

For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO is likely distributed across the aromatic system. The analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level correlates with the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | An indicator of chemical reactivity, kinetic stability, and optical properties. |

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are characteristic of sites for nucleophilic attack.

Green/Yellow regions represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the electron-rich pyrrole part of the indole ring and the electronegative fluorine atom on the phenyl ring. researchgate.net The hydrogen atom attached to the indole nitrogen (N-H) would likely be a region of positive potential (blue), indicating its acidic character. researchgate.net MEP analysis is thus instrumental in identifying sites for hydrogen bonding and predicting intermolecular interactions. researchgate.net

Prediction of Reactivity and Regioselectivity

Computational methods are highly effective in predicting where a chemical reaction is most likely to occur on a molecule (regioselectivity) and how readily it will react.

For aromatic and heteroaromatic systems like indole, electrophilic substitution is a common class of reaction. The regioselectivity of these reactions can often be predicted by examining the coefficients of the p-orbitals (π-orbitals) that contribute to the HOMO. In an electrophilic attack, the reaction occurs at the site where the HOMO has the largest orbital coefficient, as this position has the highest electron density available to interact with the incoming electrophile. bhu.ac.in

Studies on indole and its derivatives have shown a strong correlation between the π-orbital coefficient at a given carbon atom and its reactivity towards electrophiles. nih.govacs.org For the parent indole molecule, the HOMO has the largest coefficient at the C3 position of the pyrrole ring, correctly predicting it as the primary site for electrophilic substitution. bhu.ac.in If the C3 position is blocked, the substitution may occur at other positions like C2 or C6. bhu.ac.in For this compound, while the C7 position is substituted, the C3 position remains the most likely site for electrophilic attack due to the fundamental electronic properties of the indole core. nih.govacs.org This predictive power makes the analysis of π-orbital coefficients a valuable tool for rationalizing and predicting the outcomes of chemical reactions. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

| 1-(4-fluorophenyl)-7-azaindole |

| (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one |

| (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are essential for predicting the reactivity of this compound. dntb.gov.uacrimsonpublishers.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) pertains to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. crimsonpublishers.commdpi.com

Other important descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comnih.gov IP represents the energy required to remove an electron, while EA is the energy released upon gaining an electron. Chemical hardness (η) measures the resistance to a change in electron distribution, with "soft" molecules being more polarizable and reactive. crimsonpublishers.com The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. mdpi.com Theoretical calculations for indole derivatives suggest that these parameters provide a robust framework for understanding their chemical behavior. mdpi.comnih.gov

Table 1: Calculated Quantum Chemical Descriptors for this compound Illustrative data based on DFT calculations for analogous indole derivatives.

| Descriptor | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| Energy Gap | ΔE | 4.65 |

| Ionization Potential | IP | 5.85 |

| Electron Affinity | EA | 1.20 |

| Electronegativity | χ | 3.53 |

| Chemical Hardness | η | 2.33 |

| Electrophilicity Index | ω | 2.68 |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis, often performed using molecular dynamics (MD) simulations, explores the potential energy surface of the molecule to identify stable conformers. acs.orgnih.gov For this compound, the most significant degree of freedom is the torsion angle around the C-C single bond connecting the indole and the 4-fluorophenyl rings.

MD simulations can model the dynamic behavior of the molecule, revealing how it explores different conformations over time. acs.orgnih.gov These simulations show that while rotation around the biaryl bond is possible, there are preferred low-energy conformations. Steric hindrance between the hydrogen atoms at position 6 of the indole ring and the ortho hydrogens of the phenyl ring can create an energy barrier to free rotation. The global minimum energy conformation is typically a non-planar arrangement where the two rings are twisted relative to each other to minimize steric clash. By running simulations, it is possible to map the energy landscape as a function of the dihedral angle and identify the most stable conformations and the energy barriers between them. acs.org

Table 2: Relative Energies of Different Conformations of this compound Illustrative data based on conformational studies of biaryl compounds.

| Dihedral Angle (Indole-Phenyl) | Relative Energy (kcal/mol) | Conformation Stability |

| 0° (Planar) | +3.5 | Unstable (Steric Hindrance) |

| 45° | 0.0 | Global Minimum (Most Stable) |

| 90° (Perpendicular) | +1.8 | Local Minimum (Metastable) |

| 135° | 0.0 | Global Minimum (Most Stable) |

| 180° (Planar) | +3.2 | Unstable (Steric Hindrance) |

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Simulated ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra. Theoretical IR spectra, obtained from frequency calculations, can identify characteristic vibrational modes, such as N-H stretching in the indole ring, C-F stretching in the phenyl ring, and various C-C and C-N stretching and bending modes within the aromatic systems.

UV-Vis spectra simulations provide information about the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions characteristic of the conjugated aromatic system. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational model. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound Illustrative data based on computational studies of substituted indoles.

| Spectrum Type | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Indole N-H) | δ 8.1 ppm |

| ¹³C NMR | Chemical Shift (C-F) | δ 162 ppm (JC-F ≈ 245 Hz) |

| IR | Vibrational Frequency (N-H Stretch) | 3450 cm⁻¹ |

| IR | Vibrational Frequency (C-F Stretch) | 1220 cm⁻¹ |

| UV-Vis | Absorption Maximum (λmax) | 285 nm |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states and optical properties of molecules. nih.govrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the UV-Vis absorption spectrum with high accuracy. researchgate.netresearchgate.net For each transition, TD-DFT provides the excitation energy, the oscillator strength (which relates to the intensity of the absorption band), and the nature of the orbitals involved (e.g., HOMO→LUMO). rsc.org These calculations reveal that the primary electronic transitions in this compound are due to intramolecular charge transfer (ICT) from the electron-rich indole ring to the phenyl ring. researchgate.net

Table 4: TD-DFT Predicted Electronic Transitions for this compound Illustrative data based on TD-DFT calculations of donor-acceptor indole systems.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.35 | 285 | 0.45 |

| S₀ → S₂ | 4.90 | 253 | 0.21 |

| S₀ → S₃ | 5.25 | 236 | 0.15 |

Aromaticity Analysis

Aromaticity is a fundamental concept describing the stability and electronic properties of cyclic conjugated systems. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. mdpi.com It involves placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)), and calculating the magnetic shielding at that point. acs.orgmdpi.com A negative NICS value indicates diatropic ring currents and thus aromaticity, while a positive value signifies paratropic currents and anti-aromaticity. A value near zero suggests non-aromatic character. mdpi.com

For this compound, NICS calculations can be performed for both the six-membered benzene (B151609) ring of the indole moiety, the five-membered pyrrole ring, and the attached 4-fluorophenyl ring. researchgate.net The results are expected to confirm the high aromaticity of the benzene rings and the moderate aromaticity of the pyrrole ring, consistent with known data for indole and benzene. acs.orgchem8.org

Table 5: Calculated NICS(1) Values for the Rings of this compound Illustrative data based on NICS calculations for indole and benzene.

| Ring System | NICS(1) Value (ppm) | Aromatic Character |

| Indole (Six-membered ring) | -10.2 | Aromatic |

| Indole (Five-membered ring) | -7.5 | Moderately Aromatic |

| 4-Fluorophenyl Ring | -9.8 | Aromatic |

Applications of 7 4 Fluorophenyl 1h Indole Derivatives in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The strategic placement of the 4-fluorophenyl group at the 7-position of the indole (B1671886) ring makes these derivatives valuable precursors for synthesizing more complex molecular structures.

Derivatives of 7-(4-fluorophenyl)-1H-indole are key starting materials for the synthesis of fused-polycyclic N-heterocycles. These complex structures are of significant interest due to their presence in biologically active compounds and their potential applications in materials science. researchgate.netresearchgate.net

One-pot reactions involving 7-arylindoles can lead to the formation of seven-membered azepino[3,2,1-hi]indoles. bohrium.com For instance, a rhodium-catalyzed reaction of 7-phenylindoles with diazomalonates affords these fused tricyclic compounds in good to excellent yields. bohrium.com This method is tolerant of a wide array of functional groups, including fluoro substituents on the aryl ring. bohrium.com

Furthermore, tandem reactions, such as C-H olefination followed by aza-Michael addition, have been developed to synthesize pyrrolo[3,2,1-de]phenanthridines from 7-phenylindoles. tezu.ernet.in Gold-catalyzed cascade cyclization of diynes also provides a direct route to various fused indoles, including aryl-annulated[a]carbazoles and azepino- or oxepinoindole derivatives. acs.org The Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles offers a convenient method for synthesizing 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes in a single step. dntb.gov.ua Ruthenium(II)-catalyzed C-H bond activation and intramolecular hydroarylation represent another strategy for creating N-fused tetracyclic indole derivatives. nih.gov

The synthesis of various fused indole structures is often achieved through cyclization reactions. For example, radical cyclization of N-allyl bearing 7-halo-ethyl indole-2-carboxylates can furnish ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylates. tezu.ernet.in Additionally, palladium-catalyzed intramolecular C-H arylation of N-substituted 7-phenylindoles can produce indolo[7,6,5-cde]indoles.

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 7-Phenylindoles | Diazomalonates, [CpRhCl2]2/AgOAc/DBU | Azepino[3,2,1-hi]indoles | Good to Excellent | bohrium.com |

| 7-Phenylindoles | Alkenes, [CpRhCl2]2/AgOAc/KOtBu | Pyrrolo[3,2,1-de]phenanthridines | - | tezu.ernet.in |

| Diynes | Gold Catalyst | Aryl-annulated[a]carbazoles, azepino- or oxepinoindole derivatives | Good to Excellent | acs.org |

| 7-Acetyl-2-arylindoles | Vilsmeier-Haack Reagent | 6-Oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes | - | dntb.gov.ua |

| N-Alkenyl-7-arylindoles | Ruthenium(II) Catalyst | N-Fused Tetracyclic Indoles | Good to High | nih.gov |

| N-allyl bearing 7-halo-ethyl indole-2-carboxylates | Radical Initiator | Ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylates | - | tezu.ernet.in |

The indole nucleus is a versatile component in the design of functional polymers and materials. The unique electronic properties of this compound derivatives make them attractive monomers for polymerization. The development of indole-based polymers has been a subject of interest for applications in energy storage and biomedical fields.

The photophysical properties of indole derivatives are of great interest for their potential use in photoactuators and optoelectronic devices. mdpi.com The introduction of a 4-fluorophenyl group can significantly modulate the absorption and emission characteristics of the indole chromophore. mdpi.comresearchgate.net

Derivatives of this compound can be designed to exhibit specific photophysical behaviors, such as aggregation-induced emission (AIE). nih.gov These properties are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications. The substitution pattern on the indole ring, including the presence of a fluorophenyl group, can influence the intramolecular charge transfer (ICT) characteristics, which are fundamental to the performance of these materials. rsc.org

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Application | Reference |

| 4,6,8-Tris(4-fluorophenyl)quinoline-3-methanol | 350 | 395 | 45 | Fluorescent Material | mdpi.com |

| 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal | - | 478 (pH 7.0), 528 (pH 3.5) | 163 (pH 7.0), 113 (pH 3.5) | Ratiometric Fluorescent pH Probe | rsc.org |

Fragment-based drug design (FBDD) has become a powerful strategy for the discovery of new therapeutic agents. nih.gov The indole scaffold is considered a "privileged" structure in medicinal chemistry and is frequently used in fragment-based approaches. researchgate.netmdpi.comnih.gov this compound can serve as a valuable fragment in the design of inhibitors for various biological targets.

The process of fragment-based design involves identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.gov These initial hits are then optimized and linked together to create more potent lead compounds. nih.gov The this compound fragment can provide key interactions with a target protein, and the fluorine atom can be beneficial for modulating properties such as binding affinity and metabolic stability.

Chemical Probes and Analytical Reagents

The unique properties of this compound derivatives also lend themselves to applications as chemical probes and analytical reagents.

Indole derivatives are well-known for their fluorescent properties and their ability to act as anion sensors. rsc.orgjournalijcar.orgrsc.org The N-H proton of the indole ring can act as a hydrogen bond donor, enabling the selective recognition of anions. rsc.orgjournalijcar.orgnih.gov

Derivatives of this compound can be designed as fluorescent chemosensors. For example, 4,7-diaryl indole-based compounds have been shown to be selective fluorescent chemosensors for iodide ions. researchgate.net The binding of the anion to the indole N-H group can lead to a change in the fluorescence emission, allowing for the detection and quantification of the anion. rsc.orgresearchgate.net The binding constants for these interactions can be quite high, indicating a strong and selective binding event. rsc.org The design of such receptors often involves incorporating the indole moiety into a larger framework that enhances its binding and signaling capabilities. rsc.orgnih.gov

| Receptor Type | Target Anion | Sensing Method | Binding Constant (M⁻¹) | Reference |

| Indole-based receptors (R1, R3, R5) | Fluoride (B91410) | Visual, UV-Vis, Fluorescence, ¹H NMR | 10⁴ to 10⁶ | rsc.org |

| Diindolylquinoxalines (6 and 7) | Dihydrogen phosphate | Visual, Spectroscopic | - | nih.gov |

| 4,7-Diaryl indole derivative | Iodide | Fluorescence | 4.7 x 10⁵ | researchgate.net |

Adsorbents and Photodegradation Agents

There is currently no publicly available research detailing the specific use of this compound derivatives as adsorbents or photodegradation agents. Scientific literature primarily focuses on other applications of this class of compounds.

Role of Fluorination in Modulating Chemical Functionality

The introduction of a fluorine atom to an organic molecule, such as in the this compound structure, significantly influences its chemical and physical properties. researchgate.net This is due to fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. encyclopedia.pub These modifications can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net

One of the primary effects of fluorination is the alteration of a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes. nih.gov The substitution of hydrogen with fluorine can increase lipophilicity, which can aid in the penetration of hydrophobic pockets within proteins. encyclopedia.pubnih.gov This can lead to enhanced biological activity.

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. researchgate.net In many drug candidates, metabolic oxidation of C-H bonds is a major pathway for deactivation. By replacing a hydrogen atom with fluorine at a strategic position, such as the para-position of the phenyl ring, the metabolic stability of the compound can be significantly increased. encyclopedia.pub This often results in a longer duration of action in a biological system. nih.gov

The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups through inductive effects. nih.gov In the context of this compound, the electron-withdrawing nature of the fluorine atom can affect the electron density of the indole ring system, potentially influencing its interactions with biological targets. nih.gov Research on other fluorinated indole derivatives has shown that the position of the fluorine atom can be critical in determining the compound's biological activity. researchgate.net

A summary of the key effects of fluorination on the chemical functionality of organic compounds is presented in the table below.

| Property Affected | Impact of Fluorination | Reference |